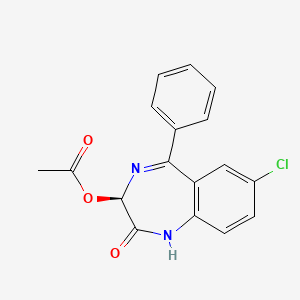

Oxazepam acetate, (-)-

Description

Significance of Stereoisomerism in Benzodiazepine (B76468) Chemistry and Biological Activity

Stereoisomerism plays a pivotal role in the pharmacological and toxicological properties of many drugs. biomedgrid.com In the case of benzodiazepines, the two enantiomers (non-superimposable mirror images) of a chiral compound can exhibit markedly different interactions with their biological targets, primarily the gamma-aminobutyric acid type A (GABAA) receptors in the central nervous system. ontosight.aiscielo.org.mx

The differential binding affinities of enantiomers can lead to one being more potent, while the other may be less active, inactive, or even produce different or adverse effects. biomedgrid.com For instance, studies on 3-chiral-1,4-benzodiazepines have shown that the (+)-enantiomers generally possess higher potency in displacing [3H]diazepam binding in rat cerebral cortex preparations compared to their (-)-enantiomer counterparts. scielo.org.mx This highlights the stereoselectivity of the benzodiazepine binding site on the GABAA receptor.

The body's enzymes can also exhibit stereoselectivity in metabolizing chiral drugs. For example, esterases in the liver and brain of mice have demonstrated opposite stereoselectivity in the hydrolysis of oxazepam acetate (B1210297) enantiomers. scielo.org.mx Liver homogenates predominantly hydrolyze (-)-3R-oxazepam acetate, while brain homogenates favor the hydrolysis of (+)-3S-oxazepam acetate. scielo.org.mx This differential metabolism can significantly influence the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.

Rationale for Academic Investigation of the Acetate Ester of Oxazepam Enantiomers

Oxazepam, a 3-hydroxy-1,4-benzodiazepine, exists as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.orgnih.gov However, the individual enantiomers of oxazepam are prone to rapid racemization, making their separation and individual study challenging. mdpi.com To overcome this, researchers have turned to the synthesis of more stable ester derivatives, such as oxazepam acetate. ontosight.aimdpi.com

The acetate esters of oxazepam enantiomers provide stereochemically stable compounds that can be separated and studied individually. wikipedia.orgmdpi.com This allows for a more precise investigation of the stereochemical requirements of the benzodiazepine receptor and the enzymatic processes involved in their metabolism. scielo.org.mx The study of these esters serves as a valuable research tool to understand the pharmacology of benzodiazepines and may aid in the design of more selective and effective therapeutic agents. ontosight.ai

Historical Development and Research Trajectory of Oxazepam within Benzodiazepine Science

The history of benzodiazepines began with the synthesis of chlordiazepoxide in 1955 by Leo Sternbach at Hoffmann-La Roche, which was marketed as Librium in 1960. benzoinfo.com This was followed by the development of diazepam (Valium). Oxazepam was patented in 1962 and approved for medical use in 1964. wikipedia.org It is a metabolite of several other benzodiazepines, including diazepam, prazepam, and temazepam. wikipedia.orgnih.gov

Initially, oxazepam was used as a racemic mixture. nih.gov Early attempts to resolve the enantiomers of oxazepam were unsuccessful due to their rapid interconversion. wikipedia.org The successful isolation of the individual enantiomers of its acetate derivative marked a significant step forward in understanding the stereochemical aspects of benzodiazepine activity. wikipedia.orgnih.gov

Research into oxazepam and its derivatives has contributed significantly to the understanding of the structure-activity relationships of benzodiazepines. Studies have explored how modifications at the 3-position of the benzodiazepine ring influence binding affinity and efficacy at the GABAA receptor. nih.gov The investigation of oxazepam and its esters continues to be an active area of research, with studies focusing on their synthesis, chiral separation, and pharmacological characterization. scielo.org.mxresearchgate.net

Detailed Research Findings

The following table summarizes key properties of Oxazepam acetate, (-)-.

| Property | Value | Source |

| IUPAC Name | (3R)-7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | ontosight.ai |

| Molecular Formula | C₁₇H₁₃ClN₂O₃ | nih.gov |

| Molecular Weight | 328.7 g/mol | nih.gov |

| Chirality | (R)-enantiomer | ontosight.ai |

| Biological Activity | Biologically active form | ontosight.ai |

| Synthesis | Reaction of oxazepam with acetic anhydride | ontosight.ai |

| Metabolism | Expected to involve hydrolysis to oxazepam | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68399-22-4 |

|---|---|

Molecular Formula |

C17H13ClN2O3 |

Molecular Weight |

328.7 g/mol |

IUPAC Name |

[(3R)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m1/s1 |

InChI Key |

FYRWUTOZBRWYCS-QGZVFWFLSA-N |

SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxazepam acetate, (-)-; L-Oxazepam acetate; R-Oxazepam 3-acetate; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure Oxazepam Acetate

Stereoselective Synthesis of 3-Hydroxy-1,4-Benzodiazepine Precursors

The critical step in synthesizing enantiopure (-)-oxazepam acetate (B1210297) is the establishment of the chiral center at the C3 position of the benzodiazepine (B76468) ring. This is typically achieved through the synthesis of an enantiomerically enriched 3-hydroxy-1,4-benzodiazepine precursor, which can then be esterified.

Asymmetric Approaches to the C3 Stereocenter Formation

Asymmetric synthesis aims to create the desired stereoisomer directly, avoiding the need for resolving a racemic mixture. For 1,4-benzodiazepines, this involves the enantioselective introduction of a hydroxyl group or a precursor functional group at the C3 position. While direct asymmetric hydroxylation can be challenging, alternative strategies such as the asymmetric reduction of a corresponding 3-keto precursor or the use of chiral phase-transfer catalysts in cyclization reactions have been explored for related heterocyclic systems. acs.org

Recent advancements have focused on transition metal-catalyzed asymmetric hydrogenations of cyclic imines, which are precursors to chiral N-heterocyclic compounds. nih.gov For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency in the asymmetric hydrogenation of related seven-membered N-containing heterocycles, offering a potential pathway to enantiomerically enriched benzodiazepine cores. nih.govnih.gov Although not always directly applied to oxazepam itself, these methods establish a proof of principle for creating the C3 stereocenter with high enantioselectivity.

Application of Chiral Auxiliaries and Asymmetric Catalysis in Benzodiazepine Scaffold Construction

The use of chiral auxiliaries is a classical and effective strategy for stereocontrol. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 3-substituted isoindolinones, which are precursors to benzodiazepine-receptor agonists, chiral auxiliaries like α-methylbenzylamine derivatives have been successfully employed in intramolecular aza-Michael reactions. researchgate.net This methodology provides a viable route to enantioenriched building blocks for the benzodiazepine scaffold.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. A variety of catalytic systems have been developed for the asymmetric synthesis of benzodiazepine and related heterocyclic structures. These include:

Chiral Phosphoric Acids: These Brønsted acids have been used to catalyze tandem reactions to construct spirooxindoles fused with a benzodiazepine moiety with excellent enantioselectivity (up to >99.5:0.5 er). scielo.org.mx They have also been applied in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines, a related seven-membered ring system. acs.org

Transition Metal Catalysis: Complexes of rhodium, iridium, and palladium with chiral ligands have been employed in various asymmetric transformations to build the benzodiazepine skeleton. For example, rhodium-catalyzed asymmetric hydroamination of internal alkynes has been used to synthesize chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Furthermore, a combination of a thiazolium-derived carbene and a palladium-chiral bidentate phosphine complex has been used in a one-pot reaction to produce enantioenriched 1H-2,3-benzodiazepines. acs.org

The following table summarizes selected examples of asymmetric catalysis applied to the synthesis of chiral benzodiazepine-related scaffolds.

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Chiral Phosphoric Acid | Tandem (Isatin, 1,2-phenylenediamine, cyclohexane-1,3-dione) | Isatin derivative | Spirobenzodiazepine oxindole | >99.5:0.5 er |

| Rhodium / (R)-DTBM-Segphos | Asymmetric Hydroamination | (Aminomethyl)aniline derivative | 3-Vinyl-1,4-benzodiazepine | 90:10 er |

| N-Heterocyclic Carbene / Palladium-(R)-BINAP | Sequential Catalysis | 1-(2-(2-nitrovinyl)aryl)allyl ester | 4-Nitro-1-vinyl-1H-2,3-benzodiazepine-2,3-dicarboxylate | up to 95:5 er |

Enantioselective Esterification and Acetoxylation Reactions

Once the enantiopure 3-hydroxy-1,4-benzodiazepine precursor is obtained, the final step is the introduction of the acetate group. This can be achieved through direct acetoxylation of the benzodiazepine ring or by esterification of the 3-hydroxy group.

Direct Acetoxylation Strategies at the C3 Position of the Benzodiazepine Ring

Direct acetoxylation of the C3 position of a 1,4-benzodiazepine (B1214927) ring offers a more direct route to oxazepam acetate. One reported method involves an iodine-catalyzed acetoxylation in the presence of potassium acetate and potassium peroxydisulfate (B1198043) as a stoichiometric oxidant. researchgate.net This reaction proceeds in good to high yields. However, when starting from an achiral benzodiazepine, this method produces a racemic mixture of the 3-acetoxy derivative. To achieve an enantioselective synthesis, a chiral catalyst or reagent would be necessary to differentiate between the two prochiral C-H bonds at the C3 position. Research into asymmetric C-H activation and oxidation reactions is an active field, and the development of a catalytic system for the enantioselective acetoxylation of the benzodiazepine ring would be a significant advancement. rsc.org

Rearrangement Pathways from N-Oxide Derivatives for Oxazepam Production

A well-established method for the synthesis of oxazepam involves the rearrangement of a 5-aryl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-oxide. researchgate.netacs.org Treatment of the N-oxide with an acylating agent, such as acetic anhydride, induces a rearrangement that results in the formation of the 3-acetoxy derivative. nih.gov Subsequent saponification can then yield oxazepam. nih.gov For the synthesis of enantiopure (-)-oxazepam acetate, this pathway would require either a stereoselective rearrangement or the use of a chiral N-oxide precursor. The stereoselectivity of this rearrangement has been a subject of interest. If the rearrangement proceeds through a mechanism that can be influenced by a chiral environment (e.g., a chiral solvent or additive), it could potentially be developed into an enantioselective synthesis. However, without such control, this route typically provides the racemic product.

An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. Kinetic resolution is a powerful technique where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. wikipedia.org In the case of oxazepam acetate, it has been shown that esterases from rat liver microsomes stereoselectively hydrolyze the racemic acetate, with the (R)-enantiomer being hydrolyzed at a much higher rate than the (S)-enantiomer. nih.gov This differential rate of hydrolysis provides a basis for a potential enzymatic kinetic resolution to isolate the slower-reacting (-)-(S)-oxazepam acetate.

Emerging Synthetic Paradigms for Benzodiazepine Derivatives

The synthesis of benzodiazepine derivatives has evolved beyond classical methods, embracing innovative paradigms that offer enhanced efficiency, complexity, and stereocontrol. These emerging strategies are pivotal for the generation of enantiopure compounds like (-)-oxazepam acetate and its analogues.

Continuous Flow Synthesis Techniques for 1,4-Benzodiazepine-2-ones

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. smolecule.commdpi.com For the synthesis of 1,4-benzodiazepine-2-ones, flow reactors provide precise control over reaction parameters such as temperature and residence time, which can minimize the formation of side products and enhance yields. smolecule.comresearchgate.net

A notable application of this technique is the telescoped flow synthesis, which integrates multiple reaction steps into a continuous sequence without the need for isolating intermediates. smolecule.com For instance, the synthesis of various 1,4-benzodiazepine-2-ones, including oxazepam, has been successfully demonstrated in a flow system. researchgate.net This process often involves the initial acylation of an aminobenzophenone followed by cyclization. The use of microreactors in series allows for rapid temperature changes, optimizing each step of the reaction sequence. smolecule.com For example, a two-step flow process for a related benzodiazepine involved two microreactors set at 0°C and 60°C, respectively, achieving a high yield in a short reaction time. smolecule.com

Table 1: Comparison of Batch vs. Flow Synthesis for Benzodiazepine Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours smolecule.com |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform smolecule.com |

| Scalability | Challenging, requires process redevelopment | More straightforward scale-up smolecule.com |

| Safety | Higher risk with large volumes of reagents | Improved safety with smaller reaction volumes |

| Product Purity | Often requires extensive purification | Can lead to higher purity products smolecule.com |

Multicomponent Reaction (MCR) Strategies for Complex Benzodiazepine Frameworks

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecular scaffolds from three or more starting materials in a single synthetic operation. rsc.orgresearchgate.net This strategy is particularly valuable for generating diverse libraries of benzodiazepine derivatives for drug discovery. nih.gov Isocyanide-based MCRs, such as the Ugi and Ugi-type reactions, have proven to be especially effective in the synthesis of 1,4-benzodiazepine frameworks. rsc.orgnih.gov

The general strategy involves the reaction of an amino-containing component, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov For the synthesis of 1,4-benzodiazepines, an anthranilic acid derivative or an aminophenylketone can serve as the amine component. nih.gov A key advantage of MCRs is the ability to introduce multiple points of diversity into the benzodiazepine scaffold in a single step, which is a significant improvement over traditional linear synthetic routes. nih.gov The Ugi-deprotection-cyclization (UDC) strategy is a powerful extension of this approach, where a protecting group is removed post-MCR to facilitate the final ring-closing step to form the diazepine (B8756704) ring. nih.gov

Memory of Chirality (MOC) Approaches in Asymmetric Benzodiazepine Synthesis

The "memory of chirality" (MOC) is a fascinating and powerful strategy for asymmetric synthesis where the stereochemical information of a chiral starting material is retained in the product, even though the original chiral center is temporarily destroyed during the reaction. thieme-connect.com This concept has been successfully applied to the enantioselective synthesis of 1,4-benzodiazepine-2-ones. thieme-connect.comscripps.edu

In the context of benzodiazepine synthesis, the chirality often resides in a transient, axially chiral enolate intermediate. thieme-connect.comresearchgate.net The 1,4-benzodiazepine-2-one ring system can exist as two rapidly interconverting conformational isomers (M and P). scripps.edu By carefully controlling the reaction conditions, such as the base and temperature, it is possible to deprotonate the chiral benzodiazepine and then alkylate the resulting enolate with high stereoselectivity, effectively "remembering" the initial chirality. scripps.eduacs.org This method allows for the synthesis of enantioenriched quaternary 1,4-benzodiazepine-2-ones from a single enantiomer of the starting material. thieme-connect.com The success of this approach relies on the racemization of the chiral intermediate being slower than the subsequent reaction that regenerates the stereocenter. scripps.edu

Design and Synthesis of Structural Analogues for Mechanistic Probes

To elucidate the mechanism of action and metabolic fate of (-)-oxazepam acetate, the design and synthesis of specific structural analogues are indispensable. These tailored molecules serve as probes for investigating receptor binding interactions and enzymatic processes.

Stereoselective Derivatization for Receptor Binding and Enzymatic Studies

The stereospecificity of benzodiazepine receptor binding is well-documented, with one enantiomer often exhibiting significantly higher affinity. nih.gov For oxazepam, the (S)-enantiomer has been reported to be more potent. mdpi.com To probe these interactions further, stereoselective derivatization of oxazepam is crucial. The synthesis of enantiomerically pure esters, such as oxazepam hemisuccinate, provides more stable compounds for in vitro binding assays, as they are less prone to the rapid racemization that can occur with the parent alcohol. mdpi.comnih.gov

These derivatives are used in competitive binding assays with radiolabeled ligands, such as [3H]-flumazenil, to determine the binding affinity (IC50 values) of the individual enantiomers to the benzodiazepine receptor. semanticscholar.org Furthermore, studying the metabolism of individual enantiomers is critical, as enzymes can exhibit stereoselectivity. For instance, the glucuronidation of oxazepam, a major metabolic pathway, is known to be stereoselective. mdpi.com Synthesizing and studying the enzymatic processing of enantiopure derivatives can provide insights into potential drug-drug interactions and individual variations in metabolism. mdpi.com

Rational Design of Prodrug Strategies for Preclinical Metabolic Investigation

Prodrug strategies are a well-established approach in drug development to improve the physicochemical and pharmacokinetic properties of a parent drug. wuxiapptec.comnih.gov A prodrug is an inactive or less active compound that is converted to the active drug in the body through enzymatic or chemical transformation. mdpi.com This approach can be leveraged to address issues such as poor solubility, instability, or non-optimal absorption and distribution. researchgate.net

For preclinical metabolic investigation of (-)-oxazepam acetate, a prodrug approach could be designed to enhance its delivery to specific tissues or to control its rate of release. For example, attaching a hydrophilic moiety like a phosphate (B84403) group could increase water solubility for parenteral formulations. researchgate.net Conversely, a more lipophilic promoiety could be used to enhance absorption after oral administration. researchgate.net The design of such prodrugs requires careful consideration of the linking group, which must be stable enough to allow the prodrug to reach its target but also labile enough to be cleaved in vivo to release the active (-)-oxazepam. The preclinical evaluation of these prodrugs would involve studying their metabolism, distribution, and excretion to ensure efficient conversion to the active parent drug and to identify any unique metabolites of the prodrug itself. wuxiapptec.com

Comprehensive Stereochemical Characterization and Enantiomeric Purity Assessment

Chiral Separation Techniques for Oxazepam Acetate (B1210297) Enantiomers

The resolution of oxazepam acetate enantiomers is a complex analytical challenge, primarily due to the potential for spontaneous chiral inversion in certain solvents. researchgate.net To address this, various sophisticated chromatographic techniques have been developed and optimized.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantioseparation of chiral compounds, including oxazepam derivatives. nih.gov The direct approach, utilizing chiral stationary phases (CSPs), is often preferred for its efficiency and convenience. globalresearchonline.net

Derivatized cyclodextrins, particularly β-cyclodextrin, have proven to be highly effective chiral selectors for the separation of benzodiazepine (B76468) enantiomers. researchgate.netmdpi.com These CSPs, such as the commercially available Cyclobond I-2000 RSP column, create a chiral environment that allows for differential interaction with the enantiomers of oxazepam acetate. researchgate.netsigmaaldrich.com The inclusion complexation mechanism, where the analyte fits into the cyclodextrin (B1172386) cavity, plays a significant role in the separation process. sigmaaldrich.com The enantiomers of oxazepam acetate, due to their distinct three-dimensional structures, exhibit different affinities for the chiral stationary phase, leading to their separation. mdpi.com

Research has demonstrated successful resolution of oxazepam enantiomers using β-cyclodextrin derivatized with R,S-hydroxypropyl ether bonded to a polymer gel. researchgate.net Another study utilized a Cyclobond I-2000 SP column for the determination of oxazepam enantiomers in plasma. researchgate.netnih.gov The stereoselective hydrolysis of oxazepam 3-acetates has also been studied using CSP-HPLC methods. nih.gov

Table 1: Examples of Derivatized Cyclodextrin-Bonded CSPs for Oxazepam Enantioseparation

| Chiral Stationary Phase | Base Material | Application | Reference |

| Cyclobond I-2000 RSP | β-cyclodextrin derivative | Enantioseparation of oxazepam, lorazepam, and temazepam | researchgate.netsigmaaldrich.com |

| Cyclobond I-2000 SP | β-cyclodextrin derivative | Determination of oxazepam enantiomers in plasma | researchgate.netnih.gov |

| β-cyclodextrin derivatized with R,S-hydroxypropyl ether | Polymer gel | Direct separation of oxazepam and lorazepam enantiomers | researchgate.net |

The composition of the mobile phase and the column temperature are critical parameters that significantly influence the retention, selectivity, and resolution of enantiomers. abo.firesearchgate.net For the separation of oxazepam enantiomers on a derivatized cyclodextrin column, a reversed-phase mobile phase is commonly employed. researchgate.netresearchgate.net

One successful method utilized a mobile phase consisting of acetonitrile (B52724) in a 1% triethylamine (B128534) acetate (TEAA) buffer at a flow rate of 0.4 ml/min. researchgate.netsigmaaldrich.com Another approach for plasma sample analysis involved a polar organic mobile phase, a quaternary mixture of acetonitrile, absolute ethanol (B145695), triethylamine, and glacial acetic acid (100:1:0.001:0.001 v/v/v). researchgate.net

Temperature plays a crucial role in the stability of oxazepam enantiomers during analysis. Spontaneous chiral inversion can occur in polar solvents, and this process is temperature-dependent. researchgate.net Studies have shown that chromatographic peak coalescence for oxazepam enantiomers is observed at temperatures above 13°C on a β-cyclodextrin derivatized column, which is attributed to the racemization of the enantiomers. researchgate.netnih.gov By maintaining the column temperature at a lower level, such as 12°C or 13°C, the on-column racemization can be effectively minimized, allowing for accurate determination of the enantiomeric composition. researchgate.netresearchgate.netsigmaaldrich.comnih.gov The separation of oxazepam enantiomers has been found to be an enthalpy-controlled process. researchgate.netnih.gov

Table 2: Optimized HPLC Conditions for Oxazepam Enantioseparation

| Parameter | Condition 1 | Condition 2 |

| Column | Cyclobond I-2000 RSP | β-cyclodextrin derivatized bonded phase |

| Mobile Phase | Acetonitrile in 1% TEAA buffer | Not specified |

| Flow Rate | 0.4 ml/min | Not specified |

| Temperature | 12°C | 13°C |

| Detection | Photodiode-array (230 nm) & Optical Rotation | Not specified |

| Peak Resolution | 3.2 | Not specified |

| Reference | researchgate.netsigmaaldrich.comnih.gov | researchgate.netnih.gov |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) offers several advantages for chiral separations, including high efficiency, low sample and reagent consumption, and rapid method development. scielo.org.mx

In CE, chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers. scielo.org.mx For neutral compounds like benzodiazepines, charged cyclodextrins are necessary. scielo.org.mx Sulfated cyclodextrins, such as heptakis-6-sulfato-β-cyclodextrin (HSβCD), have been successfully employed as chiral selectors for the enantiomeric resolution of oxazepam. scielo.org.mxresearchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the oxazepam acetate enantiomers and the sulfated cyclodextrin. The differing stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The degree and position of sulfation on the cyclodextrin molecule, as well as the pH of the buffer, can significantly impact the enantioselectivity. nih.gov

A study demonstrated that the best resolution for benzodiazepines was achieved using a 20 mM borate (B1201080) buffer at pH 9.0, containing 5.0% HSβCD and 15% methanol (B129727). scielo.org.mx Under these conditions, the equilibrium constants for the complex formation between the benzodiazepines and HSβCD were determined. scielo.org.mx

Gas Chromatography (GC) for Chiral Analysis of Derivatized Compounds

Gas chromatography (GC) can also be utilized for chiral analysis, typically after derivatization of the analyte to enhance volatility and improve chromatographic properties. globalresearchonline.net For benzodiazepines like oxazepam, derivatization is often necessary to prevent thermal degradation in the GC system. nist.gov

The indirect approach to chiral GC involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. globalresearchonline.net However, the direct approach using a chiral stationary phase is also common. gcms.cz Derivatized cyclodextrins are frequently used as chiral selectors in GC capillary columns. globalresearchonline.netgcms.cz

It is important to note that the derivatization process itself can sometimes lead to the formation of artifacts. For instance, the silylation of demoxepam, a related compound, has been shown to produce artifacts that can be misidentified as nordiazepam and oxazepam. nih.gov Therefore, careful validation of the derivatization and GC-MS method is crucial to ensure accurate identification and quantification of the target analytes.

Quantitative Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other.

Determining enantiomeric excess without the availability of pure enantiomeric standards presents a significant analytical challenge. One innovative approach involves the use of luminescent probes in a technique that does not necessitate external asymmetric auxiliary agents. google.com This method relies on the observation that the luminescence characteristics of chiral compounds can change dramatically depending on their enantiomeric excess. google.com By analyzing these changes, it is possible to perform a quantitative analysis of the enantiomeric composition of a mixture. google.com

Another strategy involves dynamic high-performance liquid chromatography (DHPLC). This technique can be used to measure the second-order rate constants of enantiomerization promoted by a catalyst, such as an amine. acs.org By analyzing the chromatographic data, it is possible to quantify the perturbing effects of the stationary phase and, through mathematical treatment, determine the kinetic parameters of enantiomerization, which can be related to the enantiomeric composition. acs.org

Chiroptical detectors, particularly circular dichroism (CD) detectors, coupled with high-performance liquid chromatography (HPLC), offer a powerful tool for the direct quantification of enantiomers. researchgate.netmdpi.com This setup allows for the separation of enantiomers on a chiral column and their subsequent detection based on their differential absorption of circularly polarized light. researchgate.net The CD signal is directly proportional to the concentration difference between the enantiomers, enabling the determination of enantiomeric excess. cardiff.ac.uk This method has been successfully applied to the stereospecific analysis of related benzodiazepines, such as lorazepam, in biological matrices. researchgate.net The integration of a CD detector can also help in assigning the elution order of enantiomers during chromatographic separation. mdpi.com

Table 1: Chiroptical Detection in Enantiomeric Quantification

| Technique | Principle | Application to Benzodiazepines | Reference |

| HPLC-CD | Separation of enantiomers on a chiral stationary phase followed by detection based on differential absorption of circularly polarized light. | Successful for the chiral separation and quantification of lorazepam, a structurally similar 3-hydroxybenzodiazepine. researchgate.net | researchgate.net |

| ECD Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. | Used to study the interaction of various benzodiazepines, including oxazepam, with chiral selectors like cyclodextrins. researchgate.net | researchgate.net |

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and absolute configuration of chiral molecules like (-)-oxazepam acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the enantiodiscrimination and conformational analysis of chiral compounds. nih.govresearchgate.net In the presence of chiral solvating agents (CSAs), such as methylated β-cyclodextrins, the NMR signals of enantiomers can be differentiated. nih.govresearchgate.net For instance, studies on the related compound, (R)- and (S)-oxazepam hemisuccinate, have demonstrated that cyclodextrins like DIMEB can induce separate resonances for the enantiomers in the ¹H NMR spectrum, allowing for their distinction. researchgate.net Furthermore, 2D ROESY (Rotating-frame Overhauser Enhancement SpectroscopY) experiments can provide detailed information about the intermolecular interactions between the enantiomers and the chiral host, revealing the basis for the observed enantiodiscrimination and shedding light on the conformational preferences of the molecule in solution. mdpi.com

Table 2: NMR Parameters for Oxazepam Derivative Analysis

| NMR Experiment | Information Obtained | Example Application | Reference |

| ¹H NMR with Chiral Solvating Agents | Differentiation of enantiomeric signals (enantiodiscrimination). | Use of DIMEB to split the resonances of (R)- and (S)-oxazepam hemisuccinate. researchgate.net | researchgate.net |

| 2D ROESY | Intermolecular interactions and conformational analysis. | Investigation of the interaction stereochemistry between oxazepam hemisuccinate enantiomers and DIMEB. mdpi.com | mdpi.com |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.comacs.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer, typically using density functional theory (DFT). americanlaboratory.comschrodinger.com A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com This technique is advantageous as it does not require crystallization of the compound. acs.org

Electronic Circular Dichroism (ECD) , which measures the differential absorption of circularly polarized light in the ultraviolet-visible region, is another valuable tool. researchgate.netnih.gov The absolute configuration can be assigned by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govgrafiati.com The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule. researchgate.net This method has been widely applied to determine the absolute configuration of various natural products and chiral drugs. nih.govmtoz-biolabs.com

In Vitro and Preclinical Metabolic Pathways and Stereoselective Biotransformation

Glucuronidation Pathways of Oxazepam Stereoisomers

Glucuronidation is the main route of elimination for oxazepam in humans, involving the covalent addition of a glucuronic acid moiety to the 3-hydroxyl group. nih.gov This process is catalyzed by a family of enzymes known as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) and exhibits significant stereoselectivity, meaning the (S)- and (R)-enantiomers are processed by different enzyme isoforms at different rates.

Identification and Characterization of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Oxazepam Glucuronidation

Extensive in vitro studies using recombinant human UGT isoforms have identified the specific enzymes responsible for the glucuronidation of each oxazepam stereoisomer. The metabolism of the S-enantiomer, corresponding to (-)-oxazepam, is highly specific.

S-Oxazepam: Of 12 different recombinant UGTs evaluated, only UGT2B15 showed significant activity in conjugating S-oxazepam. droracle.ai A minor contribution from UGT2B7 has also been reported. nih.gov This high degree of selectivity makes S-oxazepam a useful probe substrate for UGT2B15 activity.

R-Oxazepam: In contrast, the R-enantiomer is glucuronidated by multiple UGT isoforms, primarily UGT1A9 and UGT2B7 . droracle.ainih.gov

This stereoselective metabolism is significant because the S-enantiomer is cleared more rapidly in the human liver than the R-enantiomer. nih.gov The specific involvement of these UGT isoforms is summarized in the table below.

| Enantiomer | Primary UGT Isoforms | Minor UGT Isoforms |

| S-(-)-Oxazepam | UGT2B15 | UGT2B7 |

| R-(+)-Oxazepam | UGT1A9, UGT2B7 | None identified |

Stereoselective Enzyme Kinetics in Hepatic Microsomal Systems

The stereoselective nature of oxazepam glucuronidation is further elucidated by enzyme kinetic studies in human liver microsomes (HLMs). These studies reveal different affinities (Kₘ) and maximum reaction velocities (Vₘₐₓ) for each enantiomer, reflecting the distinct catalytic efficiencies of the involved UGT isoforms.

For S-oxazepam glucuronidation, the apparent Kₘ value in HLMs ranges from 43-60 µM, which aligns closely with the Kₘ of recombinant UGT2B15 (29-35 µM). droracle.ai In contrast, the Kₘ for R-oxazepam in HLMs is substantially higher (256-303 µM), more closely resembling that of UGT2B7 (333 µM) than UGT1A9 (12 µM). droracle.ai However, the intrinsic clearance for UGT1A9 is tenfold higher than for UGT2B7, indicating its significant role despite the lower Kₘ in microsomes. droracle.ai

One study reported the following kinetic parameters in HLM preparations:

For (S)-oxazepam glucuronide formation: Kₘ = 0.18 mM; Vₘₐₓ = 202.6 nmol/min/mg protein. nih.gov

For (R)-oxazepam glucuronide formation: Kₘ = 0.22 mM; Vₘₐₓ = 55.4 nmol/min/mg protein. nih.gov

These kinetics demonstrate a higher efficiency (lower Kₘ and much higher Vₘₐₓ) for the glucuronidation of the S-enantiomer over the R-enantiomer in the liver, consistent with in vivo observations of its preferential clearance. nih.govnih.gov

Table of Enzyme Kinetic Parameters for Oxazepam Glucuronidation

| Enantiomer | System | Apparent Kₘ (µM) | Reference |

|---|---|---|---|

| S-Oxazepam | Human Liver Microsomes (HLM) | 43 - 60 | droracle.ai |

| S-Oxazepam | Recombinant UGT2B15 | 29 - 35 | droracle.ai |

| R-Oxazepam | Human Liver Microsomes (HLM) | 256 - 303 | droracle.ai |

| R-Oxazepam | Recombinant UGT1A9 | 12 | droracle.ai |

| R-Oxazepam | Recombinant UGT2B7 | 333 | droracle.ai |

In Vitro Inhibition Studies of UGT-Mediated Glucuronidation by Co-administered Compounds (e.g., Cannabinoids)

The specific UGT pathways involved in oxazepam metabolism are susceptible to inhibition by co-administered drugs, leading to potential drug-drug interactions. The inhibitory effects of major cannabinoids, including Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and the THC metabolite 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), on oxazepam glucuronidation have been investigated in vitro. nih.govnih.gov

These studies demonstrated that major cannabinoids can strongly inhibit the UGT enzymes responsible for oxazepam metabolism. nih.gov

R-Oxazepam Inhibition: CBD showed the most potent inhibition of UGT1A9 and UGT2B7, the key enzymes for R-oxazepam glucuronidation. nih.gov

S-Oxazepam Inhibition: THC was the most potent inhibitor of UGT2B15, the primary enzyme for S-oxazepam glucuronidation. nih.gov

The nonspecific, binding-corrected inhibition constants (Kᵢ,ᵤ) in human liver microsomes were in the micromolar range, with values for R-oxazepam glucuronidation being 2- to 5-fold lower (more potent inhibition) than those for the S-enantiomer. nih.govnih.gov

Table of Cannabinoid Inhibition Constants (Kᵢ,ᵤ) in Human Liver Microsomes

| Inhibitor | Target Pathway | Estimated Kᵢ,ᵤ (µM) | Reference |

|---|---|---|---|

| CBD | R- & S-Oxazepam Glucuronidation | 0.82 - 3.7 | nih.gov |

| 11-OH-THC | R- & S-Oxazepam Glucuronidation | 0.82 - 3.7 | nih.gov |

| THC | R- & S-Oxazepam Glucuronidation | 0.82 - 3.7 | nih.gov |

These in vitro findings suggest a potential for clinically significant pharmacokinetic interactions when cannabinoids are co-administered with oxazepam. nih.gov

Esterase-Mediated Hydrolysis of Oxazepam Acetate (B1210297) Stereoisomers

Information regarding the specific esterase-mediated hydrolysis of (-)-Oxazepam acetate is not available in the reviewed scientific literature. Detailed preclinical data on the stereospecificity of this reaction in liver and brain homogenates (4.2.1) and the specific contribution of subcellular fractions like microsomes and mitochondria to this enzymatic activity (4.2.2) could not be located. While studies on other esters of oxazepam, such as the succinate (B1194679) half-ester, have been published, these findings cannot be directly extrapolated to the acetate ester as per the requirements of this article.

Identification of Other Preclinical Biotransformation Pathways (e.g., phenyl ring oxidation, diazepine (B8756704) ring contraction in animal models)

In preclinical animal models, oxazepam undergoes several biotransformation reactions beyond conjugation. The primary alternative pathways involve oxidation of the phenyl ring and contraction of the diazepine ring system. These metabolic routes have been observed in studies utilizing rat and mouse models.

One of the significant oxidative metabolic pathways for oxazepam in preclinical species is the hydroxylation of the phenyl group. Research using rat liver microsomes has identified the formation of 4'-hydroxyoxazepam nih.gov. This reaction introduces a hydroxyl group onto the phenyl ring attached at the C5 position of the benzodiazepine (B76468) structure. Further metabolism of this hydroxylated intermediate can lead to the formation of an oxazepam-dihydrodiol, suggesting an epoxide intermediate, which is then hydrated nih.gov.

The table below summarizes the key metabolites identified from the phenyl ring oxidation of oxazepam in preclinical models.

| Animal Model | Key Metabolite | Metabolic Reaction | Reference |

| Rat | 4'-hydroxyoxazepam | Aromatic hydroxylation | nih.gov |

| Rat | Oxazepam-dihydrodiol | Epoxidation followed by hydration | nih.gov |

Another notable biotransformation pathway observed in animal models is the contraction of the seven-membered diazepine ring. This metabolic process leads to the formation of quinazoline (B50416) derivatives. A major metabolite identified in studies with rat, mouse, and human liver microsomes is 6-chloro-4-phenyl-2(1H)-quinazolinecarboxylic acid (CPQ-carboxylic acid) nih.gov. This pathway represents a significant rearrangement of the core benzodiazepine structure.

The following table outlines the metabolite resulting from the diazepine ring contraction of oxazepam.

| Animal Model(s) | Key Metabolite | Metabolic Reaction | Reference |

| Rat, Mouse | 6-chloro-4-phenyl-2(1H)-quinazolinecarboxylic acid | Oxidative rearrangement and ring contraction | nih.gov |

Molecular Mechanisms of Receptor Interaction and Allosteric Modulation in Vitro

Ligand Binding Kinetics and Affinities to Central Benzodiazepine (B76468) Receptors

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. For benzodiazepines, this is typically assessed through radioligand binding assays, where the ability of a test compound to displace a radioactively labeled ligand from the receptor is quantified.

While specific binding data for the individual enantiomers of oxazepam acetate (B1210297) are not extensively detailed in publicly available literature, the principles of stereoselectivity at the benzodiazepine receptor are well-established for related chiral benzodiazepines. It is a consistent finding that the benzodiazepine binding site exhibits a high degree of stereospecificity. For many 1,4-benzodiazepines with a chiral center at the C3 position, such as oxazepam and its derivatives, one enantiomer typically displays a significantly higher affinity for the receptor than the other. nih.gov

Based on studies of structurally similar compounds, it is hypothesized that the (-)-enantiomer of oxazepam acetate would exhibit a distinct binding profile from its (+)-counterpart. The precise IC\sub{50} or K\sub{i} values would need to be determined experimentally through competitive binding assays.

The in vitro efficacy of a benzodiazepine is its ability to potentiate GABA-induced chloride ion flux through the GABA\sub{A} receptor channel, while potency refers to the concentration of the drug required to produce a given level of potentiation. These parameters are crucial for understanding the pharmacological profile of the stereoisomers of oxazepam acetate.

Studies on other chiral benzodiazepines have demonstrated that the enantiomer with higher binding affinity is generally the more potent and efficacious positive allosteric modulator. nih.gov For instance, in functional assays using cultured neurons or cell lines expressing recombinant GABA\sub{A} receptors, the pharmacologically more active enantiomer will produce a greater leftward shift in the GABA concentration-response curve, indicating a higher potency in enhancing GABA's effect. nih.gov

It is expected that (-)-oxazepam acetate would demonstrate a distinct efficacy and potency profile compared to its dextrorotatory counterpart. This would manifest as a differential ability to enhance GABA-gated chloride currents in electrophysiological studies, such as the two-electrode voltage clamp technique in Xenopus oocytes expressing specific GABA\sub{A} receptor subtypes. nih.gov

Table 1: Hypothetical In Vitro Binding and Functional Parameters for Oxazepam Acetate Enantiomers This table is illustrative and based on the expected stereoselectivity for chiral benzodiazepines. Actual experimental data for oxazepam acetate enantiomers is required for confirmation.

| Compound | Receptor Binding Affinity (K\sub{i}, nM) vs. [3H]Diazepam | In Vitro Efficacy (Maximal % Potentiation of GABA response) | In Vitro Potency (EC\sub{50}, nM) for GABA Potentiation |

|---|---|---|---|

| (-)-Oxazepam acetate | Data not available | Data not available | Data not available |

Allosteric Modulation within the GABA(A) Receptor-Ionophore Complex (in vitro)

The binding of (-)-oxazepam acetate to the benzodiazepine site on the GABA\sub{A} receptor induces a conformational change in the receptor protein. This change increases the frequency of the chloride channel opening in the presence of GABA, leading to an enhanced influx of chloride ions into the neuron. wikipedia.orgnih.gov This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, which is the basis of the inhibitory effect. nih.govpatsnap.comyoutube.com

The allosteric modulation by benzodiazepines is dependent on the subunit composition of the GABA\sub{A} receptor. mdpi.com Classical benzodiazepines primarily exert their effects on receptors containing α\sub{1}, α\sub{2}, α\sub{3}, or α\sub{5} subunits in combination with a β and a γ\sub{2} subunit. The specific subtype selectivity of (-)-oxazepam acetate would require investigation using a panel of recombinant GABA\sub{A} receptors with defined subunit compositions.

Structural Elucidation of Benzodiazepine Binding Sites

Understanding the three-dimensional structure of the benzodiazepine binding site is crucial for explaining the observed stereoselectivity and for the rational design of new ligands.

Several models of the benzodiazepine binding pocket have been proposed based on mutagenesis studies and, more recently, on cryogenic electron microscopy (cryo-EM) structures of GABA\sub{A} receptors. mdpi.comresearchgate.net These models indicate that the binding site is located at the interface between the α and γ subunits. The pocket is formed by several amino acid residues from different loops of these subunits.

The interaction of a benzodiazepine ligand with these residues is thought to involve a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. The precise orientation of the ligand within this pocket is critical for its activity.

The chirality at the C3 position of the 1,4-benzodiazepine (B1214927) nucleus, as in oxazepam acetate, plays a significant role in determining the binding orientation and affinity. The different spatial arrangement of the acetate group in the (-) and (+) enantiomers will lead to distinct interactions with the amino acid residues lining the binding pocket.

For instance, one enantiomer may fit more snugly into the pocket, allowing for more favorable interactions and thus higher affinity. Conversely, the other enantiomer may experience steric hindrance with certain residues, leading to a lower binding affinity and consequently lower pharmacological activity. nih.gov The specific residues that contribute to this stereoselective recognition can be identified through site-directed mutagenesis studies, where individual amino acids in the binding site are altered, and the effect on the binding of the enantiomers is measured. nih.gov

Interactions with Plasma Proteins: Human Serum Albumin Binding (in vitro/mechanistic)

The interaction of psychoactive compounds with plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. For chiral molecules such as oxazepam acetate, the stereochemistry of the compound can significantly influence its binding affinity and interaction with plasma proteins, primarily human serum albumin (HSA).

Stereoselective Binding and Allosteric Effects on Protein-Ligand Interactions

Research on related compounds, such as the glucuronide conjugates of oxazepam, provides insight into the stereospecificity of these interactions. For instance, the S(+) and R(-) glucuronide metabolites of oxazepam exhibit different affinity constants and even bind to different sites on the HSA molecule nih.gov. This suggests that the spatial arrangement of the molecule plays a crucial role in its interaction with the binding pockets of albumin.

The binding of (-)-oxazepam acetate to HSA is not an isolated event; it can also allosterically modulate the binding of other drugs to the protein. Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the binding of another ligand to a different site on the same protein.

Studies have revealed allosteric interactions between oxazepam acetate enantiomers and the anticoagulant warfarin (B611796) on HSA nih.gov. The nature of this interaction—whether it results in increased or decreased binding—is dependent on the specific stereoisomers of both the benzodiazepine and warfarin involved nih.gov. This highlights the complexity of drug-drug interactions at the level of plasma protein binding.

An investigation using an HSA-based HPLC chiral stationary phase confirmed the existence of an allosteric interaction between the benzodiazepine binding site and the warfarin binding site on HSA nih.gov. While this particular study did not observe a significant effect of (S)-warfarin on the chromatographic retention of oxazepam itself, it did demonstrate a significant interaction with another benzodiazepine derivative, lorazepam hemisuccinate, reinforcing the principle of allosteric communication between these binding sites nih.gov. Further research has also detailed the stereoselective allosteric interactions between warfarin and other benzodiazepine derivatives on HSA dntb.gov.ua.

The table below summarizes the key findings from in vitro studies on the interaction of oxazepam derivatives with human serum albumin.

| Compound/Interaction | Key Finding | Citation |

| Oxazepam Acetate Enantiomers | Exhibit stereoselective binding to human serum albumin. | nih.gov |

| Oxazepam Acetate Enantiomers & Warfarin Enantiomers | Allosteric interactions occur, leading to either mutually increased or decreased binding depending on the specific configurations of both compounds. | nih.gov |

| Oxazepam & Warfarin Binding Sites on HSA | An allosteric interaction exists between the benzodiazepine and warfarin binding sites. | nih.gov |

| Oxazepam Glucuronide Conjugates (S(+) and R(-)) | The S(+) glucuronide has a higher affinity constant (5.5 X 10⁴ M⁻¹) than the R(-) glucuronide and they bind to different sites on HSA. | nih.gov |

Advanced Analytical Methodologies for Research Applications

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for the analysis of complex samples. They leverage the separation power of chromatography with the detection and identification capabilities of spectrometry, providing comprehensive analytical solutions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of benzodiazepines and their metabolites in biological samples due to its exceptional sensitivity and specificity. oup.comresearchgate.net This technique involves the separation of analytes using liquid chromatography, followed by their ionization and subsequent analysis by a tandem mass spectrometer. The instrument is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. oup.com

For the analysis of oxazepam, specific precursor and product ions are selected to ensure accurate identification and quantification, even in complex matrices like urine, serum, plasma, and meconium. oup.comresearchgate.net To avoid potential interferences, researchers may select alternative precursor ions; for instance, a parent ion of m/z 289 can be used for oxazepam to prevent interference from deuterated internal standards of other benzodiazepines. researchgate.net Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) to isolate the analytes from the matrix. oup.com For conjugated metabolites, an enzymatic hydrolysis step, for example using β-glucuronidase, is typically employed to convert them to their free form before extraction. oup.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Oxazepam Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |

|---|---|---|---|---|

| Oxazepam | 286.95 | 241.05 | 25 | Oxazepam-d5 |

| Oxazepam-d5 | 295.00 | 246.10 | 25 | N/A |

Note: The parameters provided are illustrative and may vary depending on the specific instrumentation and analytical conditions.

Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass analyzer (MS/MS), is considered a reference method for the detection and quantification of benzodiazepines. spectralabsci.com However, due to the limited volatility and thermal stability of many benzodiazepines, including oxazepam, a derivatization step is often necessary prior to analysis. waters.comoup.com This chemical modification converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. oup.com

Silylation is a common derivatization technique where active protons are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. waters.comijpras.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to produce these stable derivatives. waters.comnist.gov The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry.

It is crucial to note that the analytical conditions of GC-MS can lead to the thermal degradation of certain benzodiazepines. Oxazepam, for example, has been shown to potentially degrade in the GC injection port. researchgate.net Furthermore, the derivatization process itself can sometimes lead to the formation of artifacts. For instance, the silylation of demoxepam, a related benzodiazepine (B76468), can erroneously produce artifacts that are falsely identified as nordiazepam and oxazepam. nih.gov Therefore, careful method development and validation are essential to ensure the accuracy of GC-MS results for benzodiazepine analysis.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Benzodiazepines

| Reagent Abbreviation | Full Chemical Name | Type of Derivative Formed |

|---|---|---|

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | tert-butyldimethylsilyl (TBDMS) |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | trimethylsilyl (TMS) |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | trimethylsilyl (TMS) |

Development of Quantitative Analysis Methods for Research Samples

Alongside hyphenated techniques, several other analytical methods have been developed for the quantitative analysis of benzodiazepines in research samples, each offering a unique set of advantages in terms of cost, speed, and selectivity.

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the separation and quantification of compounds. waters.com For the analysis of oxazepam, HPTLC is performed on silica (B1680970) gel plates, and the separation is achieved using a suitable mobile phase. hubspotusercontent-na1.net Following development, the plates are dried, and the analyte spots are visualized under UV light. Quantification is then carried out by scanning the spots with a densitometer at a specific wavelength. hubspotusercontent-na1.net

One validated HPTLC method for oxazepam utilizes silica F254 plates with a mobile phase consisting of benzene (B151609) and ethanol (B145695) in a 5:1 ratio (v/v). hubspotusercontent-na1.net Densitometric detection is performed at 204 nm, and under these conditions, oxazepam exhibits a retention factor (Rf) value of 0.47. hubspotusercontent-na1.net The choice of mobile phase is critical for achieving good separation from other related compounds. Various solvent systems can be employed, leading to different Rf values, which can be used for both identification and quantification. researchgate.net

Table 3: HPTLC Rf Values for Oxazepam in Different Mobile Phases on Silica Gel GF254

| Mobile Phase Composition (v/v) | Rf Value |

|---|---|

| Ethyl acetate (B1210297) – methanol (B129727) – conc. ammonia (B1221849) (17:2:1) | 0.58 |

| Chloroform (B151607) – methanol (9:1) | 0.55 |

| Chloroform – acetone (B3395972) (4:1) | 0.32 |

| Hexane – chloroform – methanol (5:5:1) | 0.31 |

| Acetone – chloroform – isopropanol (B130326) (8:1:1) | 0.82 |

Source: Adapted from Hancu, G., et al. (2011).

UV-Derivative Spectrophotometry is a technique that enhances the resolution of overlapping spectral bands by calculating the first or higher-order derivative of the absorbance spectrum. This method can increase selectivity and allow for the quantification of an analyte in the presence of interfering substances without prior separation.

For oxazepam, fourth-derivative UV spectrophotometry has been shown to be an accurate and precise method for its determination, capable of distinguishing the intact drug from its hydrolytic degradation products. The quantification is typically based on measuring the amplitude of the derivative peaks at specific wavelengths. For instance, in the simultaneous determination of N-butylscopolamine bromide and oxazepam, the zero-crossing method in first-order derivative spectrophotometry was used, with measurements for oxazepam taken at 257.0 nm. hubspotusercontent-na1.net This technique offers a simpler and more rapid alternative to chromatographic methods for certain applications.

Electrochemical methods, such as voltammetry and potentiometry, offer sensitive, rapid, and low-cost alternatives for the determination of electroactive compounds like benzodiazepines. spectralabsci.com The 1,4-benzodiazepine (B1214927) structure contains a readily reducible azomethine group, which makes these compounds suitable for electrochemical analysis.

Voltammetric techniques, including differential pulse voltammetry and square wave voltammetry, have been successfully applied to the analysis of benzodiazepines. These methods involve applying a varying potential to an electrode and measuring the resulting current. The potential at which the peak current occurs is characteristic of the analyte, and the peak height is proportional to its concentration. Studies have explored the voltammetric behavior of oxazepam at various electrodes, demonstrating the feasibility of this approach for its quantification. Potentiometry, which measures the potential difference between two electrodes, has also been used for the determination of benzodiazepines. These electrochemical methods are particularly advantageous for their portability and the potential for miniaturization, making them suitable for on-site or screening applications.

Q & A

Q. How can researchers address variability in (-)-Oxazepam’s metabolic pathways across preclinical species?

- Answer: Miniature swine mimic human glucuronidation, whereas rats favor oxidative metabolism. Use comparative pharmacokinetic studies with isotopic tracing and species-specific hepatocyte models to validate translational relevance .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.